

7-Chloroquinolin-6-ol solubility and stability profile

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Compound of Interest

Compound Name: 7-Chloroquinolin-6-ol

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An In-depth Technical Guide on the Core Solubility and Stability Profile of **7-Chloroquinolin-6-ol**

Abstract

7-Chloroquinolin-6-ol is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Understanding its fundamental physicochemical properties, particularly solubility and stability, is a critical prerequisite for its effective use in synthesis, formulation, and biological screening. Due to the limited availability of public experimental data for this specific compound, this guide provides a comprehensive profile based on first principles of physical organic chemistry and established analytical methodologies. We project its solubility and stability behaviors and provide detailed, field-proven experimental protocols to enable researchers, scientists, and drug development professionals to generate robust, reliable data. This document is structured to serve as both a predictive guide and a practical laboratory manual for the characterization of **7-Chloroquinolin-6-ol**.

Introduction: The Quinoline Scaffold and the Imperative of Physicochemical Characterization

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of pharmacological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The functionalization of the quinoline core, as seen in **7-Chloroquinolin-6-ol**, allows for the fine-tuning of its biological and physicochemical properties.

The journey from a promising chemical entity to a viable drug candidate is contingent upon a thorough understanding of its solubility and stability. These parameters are not mere data points; they govern critical aspects of the development pipeline:

- Solubility dictates the bioavailability of a compound, influences reaction kinetics during synthesis, and is a cornerstone of formulation development.[3] A compound with poor solubility can be challenging to work with in both laboratory and physiological systems.
- Stability determines a compound's shelf-life, its compatibility with other substances, and its degradation pathways.[4] Identifying conditions that compromise stability is essential for ensuring data integrity and developing safe, effective products.

This guide provides the foundational knowledge and actionable protocols to thoroughly characterize the solubility and stability of **7-Chloroquinolin-6-ol**.

Core Physicochemical Properties

The chemical structure of **7-Chloroquinolin-6-ol**—featuring a basic nitrogen atom in the quinoline ring, an acidic phenolic hydroxyl group, and an electron-withdrawing chlorine atom—dictates its behavior.

Property	Value / Prediction	Source / Rationale
Molecular Formula	C ₉ H ₆ ClNO	(Calculated)
Molecular Weight	179.60 g/mol	(Calculated)
Appearance	Predicted to be an off-white to yellow or gray solid.	Based on analogous compounds like 8-Chloroquinolin-6-ol.[5]
Predicted pKa (Acidic)	~8-10	The phenolic hydroxyl group is acidic. The electron-withdrawing chloro group will slightly increase its acidity compared to an unsubstituted phenol.
Predicted pKa (Basic)	~3-5	The quinoline nitrogen is basic. The electron-withdrawing chloro group reduces the basicity of the nitrogen compared to unsubstituted quinoline.
Predicted LogP	~2.5 - 3.5	The aromatic system contributes to lipophilicity, while the hydroxyl group adds polarity. The value suggests moderate lipophilicity.
Storage Temperature	2-8°C, in a dry, dark environment.	Standard precautionary measure for a phenolic compound susceptible to oxidation and photodegradation.[4]

Solubility Profile: A pH-Dependent Behavior

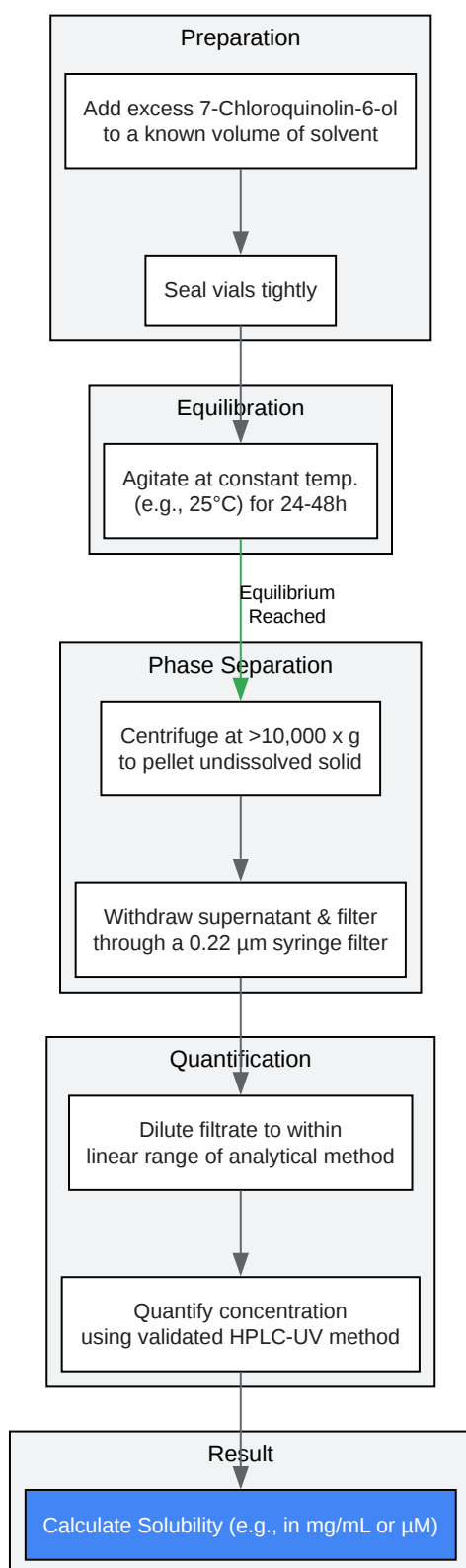
The amphoteric nature of **7-Chloroquinolin-6-ol**, possessing both an acidic and a basic center, strongly suggests that its aqueous solubility will be highly dependent on pH.

- In Acidic Conditions ($\text{pH} < \text{pKa}_{\text{basic}}$): The quinoline nitrogen becomes protonated (forming a quinolinium ion), leading to a significant increase in aqueous solubility.
- In Neutral Conditions ($\text{pH} \approx \text{isoelectric point}$): The molecule is predominantly neutral, resulting in its lowest aqueous solubility.
- In Basic Conditions ($\text{pH} > \text{pKa}_{\text{acidic}}$): The phenolic hydroxyl group deprotonates (forming a phenolate ion), which also markedly increases aqueous solubility.

In organic solvents, solubility is governed by the "like dissolves like" principle. High solubility is expected in polar aprotic solvents like DMSO and DMF, and in alcohols such as methanol and ethanol. Conversely, it is predicted to have limited solubility in nonpolar solvents like hexane and cyclohexane.[6][7]

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow for determining the equilibrium solubility of **7-Chloroquinolin-6-ol** using the gold-standard shake-flask method.[8]



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Caption: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

Protocol: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of **7-Chloroquinolin-6-ol** in a selected solvent system at a controlled temperature.

Materials:

- **7-Chloroquinolin-6-ol** (solid)
- Selected solvents (e.g., pH 7.4 phosphate buffer, DMSO, Ethanol)
- Scintillation vials or glass tubes with screw caps
- Thermostatic shaker/incubator
- Centrifuge
- Volumetric flasks and pipettes
- 0.22 μm syringe filters (ensure compatibility with solvent)
- Validated HPLC-UV system for quantification

Methodology:

- Preparation: Add an excess amount of solid **7-Chloroquinolin-6-ol** to a vial (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is crucial.
- Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 1 mL) to the vial.
- Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours.
- Phase Separation: After equilibration, let the vials stand at temperature for 30 minutes. Centrifuge the samples at a high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the remaining solid.[8]

- Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 μm syringe filter into a clean vial.
 - Causality Note: Filtration is critical to remove any fine particulates that could falsely elevate the measured concentration.
- Quantification: Accurately dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method (see Section 5). Quantify the concentration of the dissolved compound.
- Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL, $\mu\text{g/mL}$, mM).

Stability Profile: Identifying Potential Liabilities

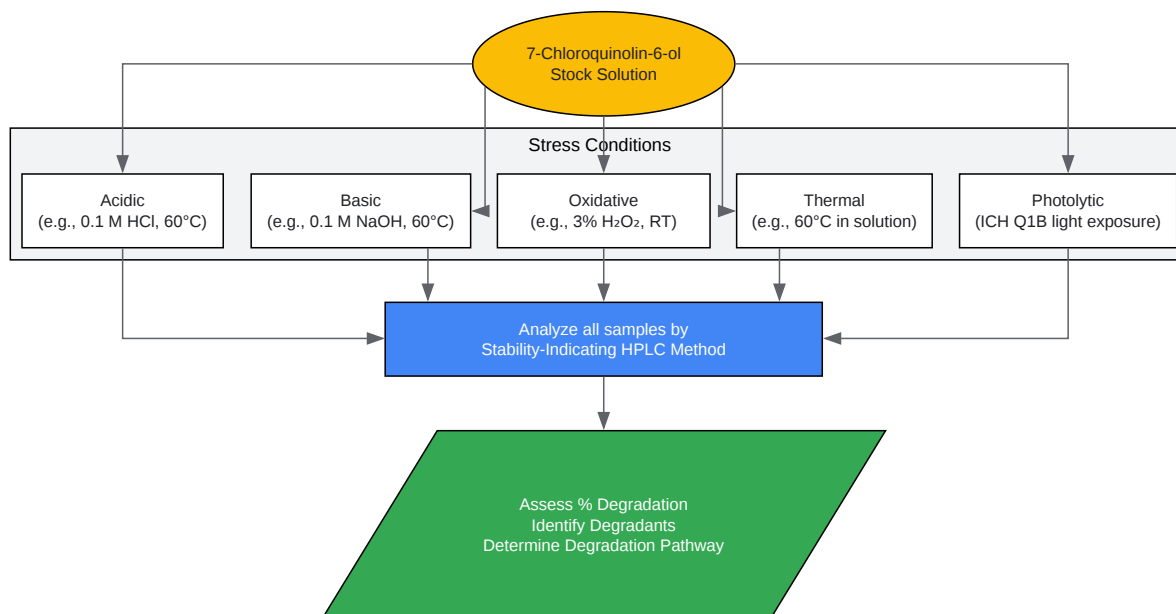
The stability of **7-Chloroquinolin-6-ol** is paramount for its storage and handling. The structure suggests potential susceptibility to oxidative and photolytic degradation. Forced degradation (or stress testing) is an essential methodology to systematically identify these liabilities.^[8]

Potential Degradation Pathways:

- Oxidative Degradation: The phenolic hydroxyl group is a primary site for oxidation. Exposure to atmospheric oxygen, peroxides, or metal ions could lead to the formation of colored quinone-like species, which would be readily observable.
- Photodegradation: Aromatic, phenolic compounds often absorb UV light and can be susceptible to degradation upon exposure to light. This can lead to complex decomposition products.
- pH-related Degradation: While the quinoline core is generally stable to hydrolysis, extreme pH conditions combined with heat should be tested to confirm stability.

Logical Framework for Forced Degradation Studies

This diagram illustrates the parallel nature of a forced degradation study, where the compound is subjected to multiple stress conditions.



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Caption: Logic Diagram for a Forced Degradation (Stress Testing) Study.

Protocol: Forced Degradation Study

Objective: To identify potential degradation pathways and establish the intrinsic stability of **7-Chloroquinolin-6-ol**.

Materials:

- **7-Chloroquinolin-6-ol**
- Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

- HPLC-grade solvents (Acetonitrile, Methanol, Water)
- Calibrated pH meter, heating block or oven
- Photostability chamber (ICH Q1B compliant)
- Validated stability-indicating HPLC-UV/MS method

Methodology:

- Stock Solution: Prepare a stock solution of **7-Chloroquinolin-6-ol** in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
- Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio and incubate. Include a control sample (1:1 with water) kept at room temperature in the dark.
 - Acid Hydrolysis: Mix with 0.2 M HCl to get a final concentration of 0.1 M HCl. Heat at 60°C.
 - Base Hydrolysis: Mix with 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Heat at 60°C.
 - Oxidation: Mix with 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature.[8]
 - Thermal: Mix with water. Heat at 60°C in the dark.
 - Photolytic: Expose the solution in a photochemically transparent container to light as specified by ICH Q1B guidelines. A dark control sample should be run in parallel.
- Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 8, 24 hours). Immediately neutralize the acid and base samples and quench the oxidative reaction if necessary before analysis.
- Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be able to resolve the parent compound from any potential degradation products.

- **Trustworthiness Note:** A stability-indicating method is one that is validated to be free of interference from degradants, ensuring that the loss of the parent compound is accurately measured. Peak purity analysis using a Diode Array Detector (DAD) or Mass Spectrometer (MS) is essential for this validation.
- **Data Evaluation:** Calculate the percentage of the parent compound remaining at each time point. If significant degradation occurs (>10-20%), identify the structure of major degradants, typically using LC-MS/MS.[9]

Recommended Analytical Method for Quantification

A robust and reliable analytical method is essential for both solubility and stability studies. A Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method is the industry standard for this type of analysis.[10]

Parameter	Recommended Condition	Rationale
HPLC System	Standard system with pump, autosampler, column oven, and UV-Vis/DAD detector.	Provides the necessary precision and control for quantitative analysis.
Column	C18 reverse-phase (e.g., 4.6 x 150 mm, 5 μ m particle size).	The C18 stationary phase is well-suited for retaining and separating moderately polar compounds like 7-Chloroquinolin-6-ol.
Mobile Phase	A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile	Formic acid aids in producing sharp peak shapes by controlling the ionization of the compound. Acetonitrile is a common organic modifier.
Elution Mode	Isocratic or Gradient	Start with an isocratic method (e.g., 60% A, 40% B). A gradient may be required for stability samples to elute all degradants.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temp.	30°C	Controlled temperature ensures reproducible retention times.
Injection Vol.	10 μ L	A typical injection volume; can be adjusted based on concentration.
Detection λ	Scan 200-400 nm; Quantify at λ_{max} .	The quinoline ring system is a strong chromophore. A DAD allows for the selection of the optimal wavelength (λ_{max}) for maximum sensitivity and for peak purity assessment.

Conclusion

While direct experimental data for **7-Chloroquinolin-6-ol** is not widely published, a comprehensive physicochemical profile can be reliably projected based on its chemical structure and the behavior of analogous compounds. It is predicted to be an amphoteric compound with pH-dependent aqueous solubility and moderate lipophilicity. Its primary stability liabilities are likely to be oxidative and photolytic degradation due to the presence of the phenolic hydroxyl group.

This guide provides the necessary theoretical framework and, more importantly, robust, step-by-step experimental protocols for researchers to determine the definitive solubility and stability of **7-Chloroquinolin-6-ol**. The application of these standardized methodologies—the shake-flask method for solubility and forced degradation studies for stability, both supported by a validated HPLC method—will generate the high-quality data required to advance research and development involving this promising chemical scaffold.

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